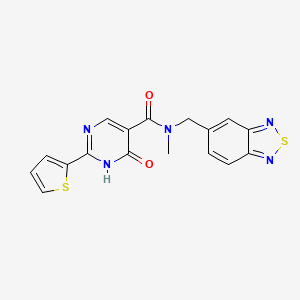

![molecular formula C14H21N7O3 B5555316 ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5555316.png)

ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate and related compounds involves several key chemical reactions, including regioselective synthesis and "click chemistry." Notably, regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates demonstrates high regioselectivity, avoiding the formation of regio isomers (Ohsumi & Neunhoeffer, 1992)1. Additionally, the "click chemistry" approach offers an efficient route to fully substituted 1,2,3-triazoles, leveraging the reactivity of organic azides and terminal alkynes (Chen, Liu, & Chen, 2010)2.

Molecular Structure Analysis

Molecular structure analysis of compounds related to ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate reveals intricate details about their conformation and bonding. For instance, the analysis of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate demonstrates its crystallization in the triclinic space group, along with a detailed discussion on the stabilization of the structure via N–H⋯O hydrogen bonding (Dong & Quan, 2000)3.

Chemical Reactions and Properties

This compound's chemical reactivity is highlighted through various reactions, including those involving organic azides, terminal alkynes, and the base-mediated reactions to produce fully substituted triazoles. The reaction mechanisms often involve the addition of an imine nitrogen atom to the terminal nitrogen atom of the diazo compound, followed by aromatization (Chen, Liu, & Chen, 2010)2.

Physical Properties Analysis

The physical properties of related compounds, such as "5-Deoxy-5-C-(5-ethoxycarbonyl-1,2,3-triazol-1-yl)-1,2-O-isopropylidene-α-D-xylofuranose," have been studied, revealing details about bond lengths, angles, and molecular conformations (Horton et al., 1997)4.

Chemical Properties Analysis

The chemical properties of ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate and its derivatives are characterized by their reactivity in various chemical reactions. These properties are essential for understanding the compound's potential applications in synthetic chemistry and material science.

科学的研究の応用

Synthesis and Chemical Reactions The compound ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is involved in various synthetic chemical reactions. It serves as a precursor or intermediate in the synthesis of diverse heterocyclic compounds. For instance, it has been used in the preparation of ethyl 3-amino-5-phenylpyrazole-4-carboxylates, which were further reacted to obtain pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles through diazotization and coupling reactions. These synthesized compounds have their structures elucidated and mechanisms discussed, contributing to the field of heterocyclic chemistry (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014).

Biological Activities In another study, ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate derivatives were investigated for their antimicrobial activities. The research involved the synthesis of 1,2,4-triazol-3-one derivatives and their evaluation against various microbial strains. Some of these derivatives exhibited significant antimicrobial properties, indicating the potential of this compound in the development of new antimicrobial agents (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Heterocyclic Compound Synthesis Furthermore, the compound has been utilized in the regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates, showcasing its versatility in organic synthesis. The process demonstrated high regioselectivity, contributing valuable insights into the synthesis of triazine derivatives, which are important in various fields, including pharmaceuticals and agrochemicals (Ohsumi & Neunhoeffer, 1992).

Structural and Mechanistic Studies Additionally, the compound's involvement in the Dimroth rearrangement has been studied, where it was used to synthesize a tricyclic compound through a reaction with p-toluenesulphonyl azide. This research provides valuable information on the rearrangement mechanisms and the structural properties of the resulting compounds (Ezema, Akpanisi, Ezema, & Onoabedje, 2015).

特性

IUPAC Name |

ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N7O3/c1-6-20(7-2)12-15-13(17-14(16-12)23-5)21-9(4)10(18-19-21)11(22)24-8-3/h6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXKFOCSZSYLGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC(=N1)N2C(=C(N=N2)C(=O)OCC)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane](/img/structure/B5555238.png)

![4-methoxy-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5555244.png)

![5-[(2-naphthylsulfonyl)methyl]-1,3-benzodioxole](/img/structure/B5555246.png)

![4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5555263.png)

![1-[6-methyl-4-(2-thienyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B5555268.png)

![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5555280.png)

![7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole](/img/structure/B5555288.png)

![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555301.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5555304.png)

![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5555317.png)

![7-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5555319.png)